N-[4-({5-[hydroxy(phenyl)methyl]pyrrolidin-2-yl}methyl)phenyl]-4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxamide
Description
Chemical Identity and IUPAC Nomenclature
This compound is a complex organic molecule with the systematic IUPAC name:
(6S)-N-(4-(((2S,5R)-5-((R)-hydroxy(phenyl)methyl)pyrrolidin-2-yl)methyl)phenyl)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxamide.
Molecular Formula : C₂₆H₂₈N₄O₃.
Key Identifiers :
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 1190389-15-1 |
| EC Number | 685-110-2 |
| UNII | M5TSE03W5U |
| ChEBI ID | CHEBI:142418 |
| DrugBank ID | DB14895 |
The stereochemical configuration is critical to its biological activity, with three chiral centers at positions 2S, 5R (pyrrolidine ring), and 6S (pyrrolopyrimidine core).
Historical Development and Discovery Timeline
The compound, clinically known as vibegron , emerged from efforts to develop selective β₃-adrenergic receptor agonists for overactive bladder (OAB) treatment. Key milestones include:
The discovery team at Merck & Co. prioritized eliminating metabolic liabilities while retaining high β₃-receptor selectivity (>1,000-fold over β₁/β₂ subtypes).
Structural Classification Within Heterocyclic Compounds
This molecule belongs to two heterocyclic families:
- Pyrrolidines : A five-membered ring with one nitrogen atom, present in the (2S,5R)-5-((R)-hydroxy(phenyl)methyl)pyrrolidin-2-yl subunit.
- Pyrrolo[1,2-a]pyrimidines : A fused bicyclic system combining pyrrole and pyrimidine rings, forming the 4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine core.
Structural Features :
- The pyrrolidine ring adopts a trans-configuration (2S,5R), enabling optimal receptor binding.
- The pyrrolo[1,2-a]pyrimidine system provides planar rigidity, enhancing metabolic stability compared to earlier imidazole-based agonists.
- The hydroxyphenylmethyl group at position 5 of the pyrrolidine contributes to β₃-receptor specificity through hydrophobic interactions.
Comparative Heterocyclic Analysis : While pyrrolo[1,2-c]pyrimidine derivatives are known for strong σ-donor properties in catalysis, vibegron’s pyrrolo[1,2-a]pyrimidine scaffold prioritizes target engagement over catalytic activity, reflecting its therapeutic design.
Properties
Molecular Formula |
C26H28N4O3 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[4-[[5-[hydroxy(phenyl)methyl]pyrrolidin-2-yl]methyl]phenyl]-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C26H28N4O3/c31-24-14-15-27-23-13-12-22(30(23)24)26(33)29-19-8-6-17(7-9-19)16-20-10-11-21(28-20)25(32)18-4-2-1-3-5-18/h1-9,14-15,20-22,25,28,32H,10-13,16H2,(H,29,33) |
InChI Key |
DJXRIQMCROIRCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1CC2=CC=C(C=C2)NC(=O)C3CCC4=NC=CC(=O)N34)C(C5=CC=CC=C5)O |
Origin of Product |
United States |
Preparation Methods
Strategic Synthetic Considerations
The synthesis of vibegron presents significant challenges due to its four chiral centers. MSN Laboratories has designed and developed a scalable and commercially viable process for vibegron synthesis that addresses these stereochemical challenges. The complexity of vibegron synthesis lies in achieving pharmaceutically acceptable quality and stability while maintaining precise stereochemical control.
Dynamic Kinetic Resolution Process
A key aspect of vibegron synthesis involves dynamic kinetic resolution to construct the challenging amino alcohol stereo-relationship. This approach allows for the efficient creation of the desired stereoisomer while minimizing the formation of unwanted isomers.
The process employs ketoreductase (KRED) biocatalyst enzymes for stereoselective reduction. This enzymatic step is crucial for establishing the correct stereochemistry at key chiral centers. The reaction sequence can be represented as follows:
- Oxidation of a precursor compound to form a key ketone intermediate
- Grignard reaction with phenylmagnesium bromide or phenylmagnesium chloride
- Stereoselective reduction using KRED enzyme to establish the critical hydroxy(phenyl)methyl stereocenter
- Subsequent transformations to complete the target structure
Enzymatic Synthesis Using Ketoreductase
KRED-Mediated Reaction Conditions
The dynamic kinetic reduction using KRED enzyme is conducted under specific conditions to ensure optimal stereoselectivity. The reaction parameters include:
Table 1. Optimal Conditions for KRED-Mediated Synthesis
| Parameter | Condition | Notes |
|---|---|---|
| pH range | >8.0 | Optimal pH: 10.0±0.5 |
| Temperature | 30-50°C | Controlled to prevent degradation |
| Solvents | Isopropanol/Water mixture | Typically 90% IPA/10% water |
| Catalyst | Immobilized KRED enzyme | 120 mg per 50 mg substrate |
| Reaction time | 24-48 hours | Monitored for completion |
| Co-factor | NADPH | Regeneration system may be employed |
The KRED enzyme catalyzes the stereoselective reduction of the ketone to form the alcohol with the desired stereochemistry. The immobilized enzyme can be recycled up to 9 rounds while maintaining specifications for conversion and stereoselectivity.
Scale-Up Considerations for Enzymatic Process
For industrial-scale production, the enzymatic process requires careful optimization to maintain efficiency and stereoselectivity. The scaled-up process typically involves:
- Maintaining precise temperature control throughout the reaction
- Monitoring pH continuously and adjusting as needed
- Implementing efficient mixing strategies to ensure homogeneity
- Developing effective enzyme immobilization techniques for reuse
- Optimizing co-factor regeneration systems for economic viability
Multi-Step Synthetic Process
Key Intermediate Synthesis
The preparation of vibegron involves multiple synthetic steps from key intermediates. A significant intermediate is compound I-6, which serves as a precursor for the final assembly of vibegron. The synthesis of this intermediate follows a sequence of reactions:
- Starting from compound I-3, oxidation is performed to generate a ketone
- Treatment with Grignard reagent (PhMgBr or PhMgCl) to introduce the phenyl group
- Stereoselective reduction using KRED enzyme to establish the correct stereochemistry
- Protection/deprotection strategies to control reactivity at key positions
Final Assembly and Purification
The final stages of vibegron synthesis involve:
- Coupling of the amino alcohol intermediate with the pyrrolo[1,2-a]pyrimidine carboxylic acid component
- Deprotection of any remaining protecting groups
- Purification through crystallization
- Formation of the stable crystalline form
The process involves careful solvent selection and crystallization conditions to ensure the formation of the desired polymorph.
MSN Laboratories Manufacturing Process
Process Optimization
MSN Laboratories has optimized the manufacturing protocol for vibegron using advanced statistical tools to ensure pharmaceutical quality and stability. Their approach employs a strategy with atom economy to attain the desired stereocenters and functional groups at the appropriate stage of synthesis.
A critical aspect of their process optimization concerns controlling the formation of a benzylic ketone impurity, which is a key process-related impurity in vibegron synthesis. MSN scientists developed a process with cutting-edge technology to minimize the formation of this impurity and successfully implemented this approach at commercial scale.
Crystallization and Polymorphism Control
MSN produces crystalline Form-I of vibegron, which demonstrates excellent stability. The crystallization process has been carefully optimized to consistently produce this stable polymorph. X-ray diffraction data confirms the crystal structure parameters as shown in Table 2:
Table 2. Crystallographic Parameters of Vibegron Form-I
| Parameter | Value |
|---|---|
| Formula | C26H28N4O3 |
| Formula weight | 444.52 g/mol |
| Crystal system | Monoclinic |
| Space group | P21 |
| a [Å] | 6.353(8) |
| b [Å] | 15.526(2) |
| c [Å] | 11.826(14) |
| α [°] | 90 |
| β [°] | 95.425(5) |
| γ [°] | 90 |
| V [ų] | 1161.4(3) |
| Z | 2 |
| ρcalcd [g/cm³] | 1.271 |
| T [K] | 100(2) |
The crystalline polymorph is stable under ambient conditions and various stress conditions, including during micronization processes.
Quality Control and Impurity Profiling
Analytical Methods for Process Control
MSN has developed highly precise analytical methods for monitoring the synthesis of vibegron. These methods can identify all possible process-related impurities, isomers, and degradation impurities. The analytical approach includes:
- Single crystal XRD for structural confirmation
- Powder XRD for polymorph identification
- 2D NMR for structure elucidation
- Mass spectrometry for molecular weight confirmation
- Optical rotation (SOR) for stereochemical purity assessment
- Thermal analysis (DSC, TGA) for physical property characterization
- GC for residual solvent analysis
Impurity Control Strategy
Vibegron production requires strict control of potential impurities, including genotoxic impurities and stereoisomers. Four potential genotoxic impurities have been identified and are controlled as part of the manufacturing process. All stereoisomers of vibegron produced are controlled well within acceptable limits.
MSN's vibegron meets pharmaceutically acceptable limits for nitrosamine impurities and genotoxic impurities (GTIs). The manufacturing process includes appropriate controls for elemental impurities as well.
Particle Engineering and Physical Properties
MSN has developed technology that can provide various particle size distributions of vibegron to address different customer requirements. This capability is particularly important for formulation development, as particle size can significantly impact dissolution properties and bioavailability.
The physical properties of vibegron include:
- Sparingly soluble in water (0.16 mg/ml)
- Increased solubility under acidic conditions (4.1 mg/ml in 0.01 N HCl)
- Slight hygroscopicity
- Good chemical stability
Process Validation and Scale-Up
MSN has completed process validation of vibegron at an FDA-approved facility with state-of-the-art process equipment and cGMP quality systems. The validation ensures that the manufacturing process consistently produces vibegron meeting all quality specifications.
The scale-up process involves:
- Optimization of reaction parameters for larger batch sizes
- Implementation of appropriate in-process controls
- Development of robust crystallization procedures
- Establishment of cleaning protocols
- Definition of acceptance criteria for each process step
Patent Protection and Intellectual Property
Several patents cover various aspects of vibegron preparation, including synthesis methods, intermediates, and crystalline forms. A patent disclosure from 2024 details a process for the preparation of vibegron and its intermediates. Additionally, another patent describes the use of ketoreductase enzymes in the preparation of beta-3 agonists, including vibegron.
Chemical Reactions Analysis
Types of Reactions
Vibegron undergoes several types of chemical reactions, including:
Oxidation: Vibegron can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of vibegron, which can have different pharmacological properties and applications .
Scientific Research Applications
Vibegron has several scientific research applications, including:
Chemistry: Used as a model compound for studying beta-3 adrenergic receptor agonists.
Biology: Helps in understanding the role of beta-3 adrenergic receptors in bladder function.
Medicine: Used in clinical trials and studies to evaluate its efficacy and safety in treating overactive bladder.
Industry: Employed in the development of new therapeutic agents targeting beta-3 adrenergic receptors .
Mechanism of Action
Vibegron exerts its effects by selectively binding to and activating beta-3 adrenergic receptors located on the detrusor smooth muscle of the bladder. This activation leads to relaxation of the bladder muscle during the storage phase of the fill-void cycle, thereby increasing bladder capacity and reducing symptoms of overactive bladder .
Comparison with Similar Compounds
Structural Analogues in Pyrrolo-Pyrimidine Family
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Stereochemical Influence on Bioactivity
The stereospecific variant of the target compound (with (S)-configuration at multiple centers) demonstrates superior efficacy in preclinical models of nocturnal pollakiuria compared to racemic mixtures. This highlights the importance of stereochemistry in receptor binding .
Role of Pyrrolidine Substituents
- Hydroxy(phenyl)methyl vs. Chlorophenyl/Methylbenzyl :
The hydroxy(phenyl)methyl group in the target compound enhances solubility and hydrogen-bonding interactions, whereas the 4-chlorophenyl and 2-methylbenzyl groups in Compound 9 favor hydrophobic interactions with kinase active sites . - Cyclopentyl vs.
Carboxamide Linker Variations
- The phenyl-carboxamide linker in the target compound improves metabolic stability compared to sulfonamide-linked analogs (e.g., ), which are prone to enzymatic cleavage .
Limitations and Contradictions
- Divergent Therapeutic Targets : While the target compound is optimized for bladder function, pyrrolo[2,3-d]pyrimidines (e.g., Compound 9) are designed for kinase inhibition, making direct efficacy comparisons challenging .
Biological Activity
N-[4-({5-[hydroxy(phenyl)methyl]pyrrolidin-2-yl}methyl)phenyl]-4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrrolo-pyrimidine core with various substituents that contribute to its biological activity. Its chemical formula is , and it features a hydroxymethyl group attached to a pyrrolidine ring, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including anti-inflammatory, antitumor, and antimicrobial effects.
Anti-inflammatory Activity
Pyrimidine derivatives have been documented for their anti-inflammatory properties. For instance, studies show that certain pyrimidine analogs inhibit the activity of cyclooxygenase enzymes (COX), which are key mediators in the inflammatory response. In vitro assays demonstrated that some derivatives had IC50 values comparable to established anti-inflammatory drugs like celecoxib and indomethacin .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | COX-2 inhibition |
| Compound A | 0.04 ± 0.09 | COX-2 inhibition |
| Compound B | 0.04 ± 0.02 | COX-2 inhibition |
Antitumor Activity
There is emerging evidence that pyrrolo-pyrimidine derivatives possess antitumor properties. In one study, specific analogs were shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation .
Antimicrobial Activity
The compound's structural features suggest potential antibacterial and antifungal activities. Recent studies have highlighted the effectiveness of similar compounds against various microbial strains, indicating a broad spectrum of antimicrobial action .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways (e.g., COX enzymes).
- Signal Transduction Modulation : It could modulate pathways such as NF-kB and MAPK that are critical in inflammation and cancer progression.
- Direct Antimicrobial Effects : The presence of specific functional groups may allow for direct interaction with microbial membranes or metabolic pathways.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Anti-inflammatory Effects : Atatreh et al. synthesized several new pyrazolo[3,4-d]pyrimidine derivatives which showed significant in vitro anti-inflammatory activity by potently suppressing COX-2 activity .
- Antitumor Research : A study explored the effects of pyrimidine derivatives on cancer cells, revealing that certain compounds could effectively induce apoptosis through caspase activation and mitochondrial membrane potential disruption.
- Antimicrobial Efficacy : Research indicated that pyrimidine derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their utility as potential therapeutic agents in infectious diseases.
Q & A
Basic: What synthetic strategies are effective for constructing the pyrrolo[1,2-a]pyrimidine core in this compound?
Methodological Answer:
The pyrrolo[1,2-a]pyrimidine scaffold is typically synthesized via cyclocondensation of aminopyrrole derivatives with carbonyl-containing reagents. Key steps include:
- Chlorination: Use POCl₃ under reflux to convert hydroxyl or amino groups to chlorides, improving reactivity for subsequent substitutions .
- Coupling Reactions: React chlorinated intermediates with aryl amines (e.g., 4-chloro-2-fluoroaniline) in iPrOH with catalytic HCl to install substituents .
- Purification: Employ silica gel chromatography or preparative TLC (e.g., CHCl₃/CH₃OH, 10:1) for polar intermediates .
Example Protocol from Evidence:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination | POCl₃, reflux, 2 hr | 70–95% | |
| Amine Coupling | iPrOH, HCl, 80°C | 61–70% |
Basic: What spectroscopic techniques are critical for characterizing intermediates and the final compound?
Methodological Answer:
- ¹H NMR: Identifies substituent patterns (e.g., aromatic protons at δ 6.55–8.07 ppm, NH signals at δ 9.3–11.41 ppm) .
- TLC: Monitors reaction progress (e.g., Rf 0.48–0.58 in CHCl₃/CH₃OH) .
- Elemental Analysis: Validates purity and stoichiometry (e.g., C, H, N, Cl, F within ±0.4% of theoretical) .
Key Data from Evidence:
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | TLC Rf |
|---|---|---|
| Example 1 | 4.37 (s, CH₂), 10.96 (s, NH) | 0.58 |
| Example 2 | 3.73 (s, OCH₃), 11.41 (s, NH) | 0.48 |
Advanced: How can Bayesian optimization improve multi-step synthesis yields?
Methodological Answer:
Bayesian optimization iteratively selects reaction conditions (e.g., temperature, stoichiometry) to maximize yield with minimal experiments. Steps include:
- Parameter Space Definition: Variables like solvent polarity, catalyst loading, and time.
- Surrogate Modeling: Predicts yield trends using Gaussian processes.
- Validation: Compare algorithm-driven vs. traditional grid-search results .
Case Study:
Flow-chemistry optimization of diphenyldiazomethane synthesis reduced trials by 50% while maintaining >90% yield .
Advanced: How to resolve contradictions in biological activity data across analogs?
Methodological Answer:
- SAR Analysis: Compare substituent effects (e.g., 2,5-dimethoxybenzyl vs. naphthylmethyl groups on kinase inhibition) .
- Crystallography: Resolve binding mode discrepancies (e.g., hydrogen bonding vs. hydrophobic interactions).
- Statistical Validation: Use ANOVA to assess significance of activity variations (p < 0.05) .
Example from Evidence:
| Substituent | IC₅₀ (nM) | Biological Target |
|---|---|---|
| 2,5-Dimethoxybenzyl | 12 ± 2 | EGFR |
| Naphthylmethyl | 8 ± 1 | VEGFR2 |
Basic: What purification methods are effective for polar intermediates?
Methodological Answer:
- Flash Chromatography: Use gradients of CHCl₃/CH₃OH (10:1 to 5:1) for moderate polarity compounds .
- Recrystallization: Optimize solvent pairs (e.g., EtOAc/hexane) for high-melting-point solids (mp 188–212°C) .
Yield Data:
| Method | Purity | Typical Yield |
|---|---|---|
| Flash Chromatography | >95% | 60–70% |
| Recrystallization | >98% | 50–65% |
Advanced: How to design a DoE for optimizing coupling reactions?
Methodological Answer:
- Factors: Temperature (60–100°C), molar ratio (1:1–1:3), solvent (DMF, iPrOH).
- Response Variables: Yield, purity.
- Statistical Tools: Central Composite Design (CCD) for non-linear relationships .
Example CCD Output:
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | +25% |
| Molar Ratio | 1:2.5 | +15% |
Basic: What are key challenges in achieving regioselectivity during ring formation?
Methodological Answer:
- Steric Effects: Bulky substituents (e.g., phenylmethyl) favor C5 over C3 substitution .
- Electronic Effects: Electron-withdrawing groups (e.g., Cl, F) direct electrophilic attacks to electron-rich positions .
Regioselectivity Example:
| Reagent | Major Product | Regioselectivity Ratio |
|---|---|---|
| POCl₃ | C4-chlorinated | 9:1 (C4:C2) |
Advanced: How can computational methods predict intermediate reactivity?
Methodological Answer:
- DFT Calculations: Model transition states to identify rate-limiting steps (e.g., amide bond formation).
- Machine Learning: Train models on historical reaction data to predict optimal conditions .
Case Study:
Heuristic algorithms reduced optimization cycles for pyrrolidine derivatives by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
